molecular formula C10H6BrF3N2OS B14772260 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine

5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine

Katalognummer: B14772260
Molekulargewicht: 339.13 g/mol
InChI-Schlüssel: UOYZHXGKKUOLQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a bromine atom and a trifluoromethoxy group on the phenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The introduction of the bromine atom and the trifluoromethoxy group can be achieved through electrophilic aromatic substitution reactions. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Final Assembly: The final compound is obtained by coupling the substituted thiazole with the appropriate amine under suitable reaction conditions, such as using a base like potassium carbonate in a polar solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like Pd/C and hydrogen gas or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be used.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the de-brominated product.

    Substitution: Formation of substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The bromine and trifluoromethoxy groups can enhance the binding affinity and selectivity of the compound for specific targets, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethoxy groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications in medicinal and chemical research.

Eigenschaften

Molekularformel

C10H6BrF3N2OS

Molekulargewicht

339.13 g/mol

IUPAC-Name

5-[2-bromo-6-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6BrF3N2OS/c11-5-2-1-3-6(17-10(12,13)14)8(5)7-4-16-9(15)18-7/h1-4H,(H2,15,16)

InChI-Schlüssel

UOYZHXGKKUOLQR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)C2=CN=C(S2)N)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.